molecular formula C10H17O4P B4625268 diethyl [(2-methyl-3-furyl)methyl]phosphonate CAS No. 153649-83-3

diethyl [(2-methyl-3-furyl)methyl]phosphonate

Cat. No. B4625268
CAS RN: 153649-83-3
M. Wt: 232.21 g/mol
InChI Key: GIHMKICZRKICAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 3-(furyl)-3-(diethoxyphosphoryl)acrylates involves the reaction of furoyl phosphonates with ethoxycarbonylmethylenetriphenylphosphorane, resulting in diethoxyphosphoryl and ester groups positioned trans to the double bond, regardless of the furan fragment's structure. This process indicates a potential pathway for synthesizing compounds similar to diethyl [(2-methyl-3-furyl)methyl]phosphonate (Pevzner, 2016).

Molecular Structure Analysis

The molecular structure of phosphonate esters like diethyl [(1-hydroxy-2-butynyl)phosphonate] exhibits nearly tetrahedral geometry around the phosphorus atom, with significant intermolecular and intramolecular hydrogen bonding, suggesting similar structural characteristics for diethyl [(2-methyl-3-furyl)methyl]phosphonate (Sanders et al., 1996).

Chemical Reactions and Properties

Diethyl [(2-methyl-3-furyl)methyl]phosphonate likely participates in reactions typical of phosphonate esters, such as the Kabachnik-Fields reaction, which involves the condensation of amines, aldehydes, and phosphites. This reaction pathway is demonstrated by the synthesis of novel diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates, showcasing the reactivity of similar phosphonate esters in creating compounds with potential bioactivity (Shaik et al., 2020).

Physical Properties Analysis

Phosphonate esters, in general, exhibit unique physical properties, such as thermal stability, which can be inferred from the thermal decomposition behavior of compounds like diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate. Such compounds demonstrate stability up to certain temperatures, which is a valuable characteristic in material science and synthesis applications (Uppal et al., 2018).

Chemical Properties Analysis

The chemical behavior of diethyl [(2-methyl-3-furyl)methyl]phosphonate can be understood through studies on similar phosphonate esters, which include analyses of their vibrational, electronic, and thermodynamic properties. These studies often employ techniques like FTIR, NMR, and UV-Vis spectroscopy, as well as DFT calculations, to elucidate the electronic structure and reactivity of the compounds (Ouksel et al., 2017).

Scientific Research Applications

Synthesis Applications

Organic Synthesis Intermediate : Diethyl [(2-methyl-3-furyl)methyl]phosphonate and similar compounds serve as intermediates in the synthesis of cyclopentenones and other complex organic molecules. For instance, a novel 3-oxo-cyclopenten-2-phosphonate derivative, useful for the synthesis of 2-alkyl-substituted cyclopentenones, has been prepared from a phosphonyl-furylcarbinol derivative (Castagnino, Corsano, & Strappaveccia, 1985).

Synthesis and Reactions : The compound has been involved in the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates, illustrating its utility in creating phosphonate-based structures with potential applications in material science and organic chemistry (Pevzner, 2016).

Corrosion Inhibition

Industrial Applications : Phosphonate derivatives, including diethyl [(2-methyl-3-furyl)methyl]phosphonate, have shown potential as corrosion inhibitors for metals. A study highlighted the synthesis and inhibition effect of α-aminophosphonates on mild steel corrosion, which is crucial for industrial pickling processes. This demonstrates the compound's relevance in enhancing the durability of metal structures and components in acidic environments (Gupta et al., 2017).

Material Science

Flame-Retardant Properties : The incorporation of diethyl vinyl phosphonate, a related phosphonate, into copolymers has been shown to significantly enhance flame retardancy. This suggests potential applications for diethyl [(2-methyl-3-furyl)methyl]phosphonate in developing flame-resistant materials and coatings, contributing to safer building materials and textiles (Banks, Ebdon, & Johnson, 1994).

Environmental Fate and Analysis

Environmental Persistence and Analysis : Phosphonates, due to their widespread use and poor biodegradability, require efficient methods for trace-level determination in environmental samples. Research focusing on the determination of phosphonates in wastewater and environmental samples highlights the importance of monitoring these compounds to assess their environmental fate and potential ecological impacts (Armbruster, Rott, Minke, & Happel, 2019).

properties

IUPAC Name

3-(diethoxyphosphorylmethyl)-2-methylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17O4P/c1-4-13-15(11,14-5-2)8-10-6-7-12-9(10)3/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHMKICZRKICAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(OC=C1)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365710
Record name Phosphonic acid, [(2-methyl-3-furanyl)methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonic acid, [(2-methyl-3-furanyl)methyl]-, diethyl ester

CAS RN

153649-83-3
Record name Phosphonic acid, [(2-methyl-3-furanyl)methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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